CbZ-Ala-Ala-Ala-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CbZ-Ala-Ala-Ala-Ala, also known as benzyloxycarbonyl-alanyl-alanyl-alanyl-alanine, is a modified peptide. It is a synthetic compound used primarily in scientific research. The compound is characterized by its sequence of four alanine residues, each linked by peptide bonds, and protected by a benzyloxycarbonyl (CbZ) group at the N-terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CbZ-Ala-Ala-Ala-Ala typically involves the stepwise coupling of alanine residues, starting from the C-terminus to the N-terminus. The process begins with the protection of the amino group of alanine using the benzyloxycarbonyl group. The protected alanine is then coupled with another alanine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This process is repeated until the desired tetrapeptide is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
CbZ-Ala-Ala-Ala-Ala can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized or reduced under specific conditions, altering the protective group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Alanine residues.
Oxidation and Reduction: Modified benzyloxycarbonyl groups or deprotected peptides.
Substitution: Peptides with different protective or functional groups.
Scientific Research Applications
CbZ-Ala-Ala-Ala-Ala has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in cell biology to investigate protein-protein interactions and cellular processes.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications
Mechanism of Action
The mechanism of action of CbZ-Ala-Ala-Ala-Ala involves its interaction with specific enzymes, particularly proteases. The benzyloxycarbonyl group protects the peptide from premature degradation, allowing it to reach its target site. Upon enzymatic cleavage, the protective group is removed, and the peptide can interact with its molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
CbZ-Ala-Ala-Asn-AMC: Another modified peptide used as a substrate in enzymatic assays.
(Z-Ala-Ala-Ala-Ala)2Rh110: A fluorogenic elastase substrate.
Uniqueness
CbZ-Ala-Ala-Ala-Ala is unique due to its specific sequence of four alanine residues and the benzyloxycarbonyl protective group. This combination provides stability and specificity in enzymatic assays, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C20H28N4O7 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H28N4O7/c1-11(16(25)21-12(2)17(26)23-14(4)19(28)29)22-18(27)13(3)24-20(30)31-10-15-8-6-5-7-9-15/h5-9,11-14H,10H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,30)(H,28,29)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
FFOIYSHGSOAIGT-XUXIUFHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.